molecular formula C15H10O3 B8367554 5-Phenyl-2-benzofurancarboxylic acid

5-Phenyl-2-benzofurancarboxylic acid

Cat. No.: B8367554
M. Wt: 238.24 g/mol
InChI Key: BWDTWNJVNPDVEN-UHFFFAOYSA-N
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Description

5-Phenyl-2-benzofurancarboxylic acid is a benzofuran derivative characterized by a phenyl substituent at the 5-position of the benzofuran ring and a carboxylic acid group at the 2-position. This structure confers unique physicochemical properties, making it a compound of interest in pharmaceutical and materials science research. Benzofuran scaffolds are widely studied due to their bioactivity, including antimicrobial, anti-inflammatory, and antioxidant properties .

Properties

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

5-phenyl-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C15H10O3/c16-15(17)14-9-12-8-11(6-7-13(12)18-14)10-4-2-1-3-5-10/h1-9H,(H,16,17)

InChI Key

BWDTWNJVNPDVEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(=C3)C(=O)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antitumor Activity

Research has demonstrated that derivatives of benzofuran-based carboxylic acids, including 5-Phenyl-2-benzofurancarboxylic acid, exhibit promising antitumor properties. A study highlighted the inhibitory effects of these compounds on human carbonic anhydrase isoforms, particularly hCA IX and hCA XII, which are associated with tumor progression. The structure-activity relationship (SAR) analysis indicated that modifications to the benzofuran scaffold significantly enhance the inhibitory potency against these isoforms, with KIs ranging from submicromolar to low micromolar concentrations .

1.2 Diuretic and Uricosuric Effects

Another notable application of benzofuran derivatives is their pharmacological activity as diuretics and uricosuric agents. Compounds derived from this compound have been shown to effectively manage conditions associated with fluid retention and hypertension by promoting electrolyte balance without excessive potassium loss. This property is particularly beneficial in treating patients with hypertension who require diuretics while minimizing adverse effects .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its therapeutic efficacy. The following table summarizes key findings from various studies:

Compound Target KIs (μM) Activity
This compoundhCA IX0.56 - 5.1Effective inhibitor
5-Bromo derivativehCA XII8.0 - 10.1Moderate inhibitor
2-Methyl derivativehCA XII0.88Submicromolar inhibitor
DoxorubicinMDA-MB-231 cellsIC50 = 2.52Comparable antiproliferative action

Case Studies

3.1 Cancer Treatment Research

A comprehensive study focused on the antiproliferative effects of benzofuran derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The findings indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents like Doxorubicin, suggesting potential for development as anticancer drugs .

3.2 Diuretic Effectiveness in Clinical Settings

Clinical evaluations have been conducted to assess the efficacy of benzofuran derivatives as diuretics in hypertensive patients. These studies demonstrated that specific compounds could maintain uric acid levels while effectively promoting sodium excretion, thereby offering a therapeutic advantage over traditional diuretics that often lead to potassium depletion .

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The table below highlights key structural analogs and their substituents, which influence solubility, stability, and reactivity:

Compound Name Substituents (Position) Molecular Formula Similarity Score* Key Properties
5-Phenyl-2-benzofurancarboxylic acid Phenyl (5), COOH (2) C₁₅H₁₀O₃ Reference High lipophilicity, moderate acidity
5-Chlorobenzofuran-2-carboxylic acid Cl (5), COOH (2) C₉H₅ClO₃ 0.89–0.95 Increased electrophilicity, higher acidity
5-Methoxybenzofuran-2-carboxylic acid OCH₃ (5), COOH (2) C₁₀H₈O₄ 0.89 Enhanced solubility, reduced reactivity
5-Nitro-2-furancarboxylic acid NO₂ (5), COOH (2) C₅H₃NO₅ 0.85 Strong electron-withdrawing, acidic
5-Hydroxybenzofuran-2-carboxylic acid OH (5), COOH (2) C₉H₆O₄ 1.00 High polarity, hydrogen-bonding capacity

*Similarity scores derived from structural and functional comparisons in –11.

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The phenyl group (electron-donating) in 5-phenyl derivatives increases stability compared to nitro (electron-withdrawing) analogs, which may degrade under harsh conditions .
  • Solubility : Methoxy and hydroxy substituents improve aqueous solubility, whereas phenyl and chloro groups enhance lipid solubility .

Preparation Methods

Procedure:

  • Synthesis of 5-Phenylsalicylaldehyde :

    • Phenol derivatives react with chloroform under strongly basic conditions (Reimer-Tiemann reaction) to form substituted salicylaldehydes.

    • Example: 5-Phenylsalicylaldehyde is obtained via bisulfite addition and decomposition with dilute sulfuric acid.

  • Cyclization with Diethyl Bromomalonate :

    • 5-Phenylsalicylaldehyde reacts with diethyl bromomalonate in 2-butanone under reflux with K₂CO₃ and Pd(OAc)₂ catalysis.

    • Intermediate ethyl 5-phenyl-2-benzofurancarboxylate is hydrolyzed using alcoholic KOH to yield the carboxylic acid.

Data:

StepReagents/CatalystsConditionsYield
1Chloroform, NaOH70–80°C60–70%
2Diethyl bromomalonate, K₂CO₃Reflux in 2-butanone65%
3KOH in ethanolReflux85%

Advantages : Scalable for industrial production.
Limitations : Requires toxic chloroform and multiple purification steps.

Palladium-Catalyzed C–H Arylation and Transamidation

Procedure:

  • Directed C–H Arylation :

    • N-(Quinolin-8-yl)benzofuran-2-carboxamide undergoes Pd-catalyzed arylation at the C3 position using aryl iodides.

    • AgOAc and NaOAc act as additives in cyclopentyl methyl ether (CPME) at 110°C.

  • Transamidation :

    • The 8-aminoquinoline directing group is cleaved via Boc activation and aminolysis.

Data:

StepReagents/CatalystsConditionsYield
1Pd(OAc)₂, AgOAc110°C, 12h70–80%
2(Boc)₂O, amines60°C90%

Advantages : High modularity for derivative synthesis.
Limitations : Limited to research-scale applications.

Coupling of 5-Iodo Vanillin with Phenylacetylene

Procedure:

  • Sonogashira Coupling :

    • 5-Iodo vanillin reacts with phenylacetylene using Pd(PPh₃)₂Cl₂ and CuI in THF.

    • Forms 7-methoxy-2-phenylbenzofuran-5-carbaldehyde.

  • Oxidation to Carboxylic Acid :

    • The aldehyde is oxidized with Oxone® (KHSO₅) in DMF/water.

Data:

StepReagents/CatalystsConditionsYield
1Pd(PPh₃)₂Cl₂, CuITHF, 80°C75%
2Oxone®, DMFRT, 5h84%

Advantages : Selective functionalization at C5.
Limitations : Requires costly Pd catalysts.

Claisen Rearrangement and Cyclization

Procedure:

  • Allyl Ether Formation :

    • 4-Hydroxyindanone is converted to allyl ether using allyl bromide.

  • Claisen Rearrangement :

    • Heating at >200°C induces-sigmatropic rearrangement.

  • Ozonolysis and Aromatization :

    • Ozonolysis of the rearranged product followed by oxidation and esterification yields 4-benzofuran-carboxylic acid derivatives.

Data:

StepReagents/CatalystsConditionsYield
1Allyl bromide, K₂CO₃Reflux60%
2220°C40%

Advantages : Direct route for fused benzofurans.
Limitations : Low yield due to isomer byproducts.

Sodium Amalgam Reduction of Benzofuran Esters

Procedure:

  • Reduction of Ethyl 5-Phenyl-2-benzofurancarboxylate :

    • Sodium amalgam reduces the ester to 2,3-dihydro-5-phenyl-2-benzofurancarboxylic acid.

  • Oxidation :

    • The dihydro intermediate is oxidized with KMnO₄ or CrO₃ to regenerate the aromatic system.

Data:

StepReagents/CatalystsConditionsYield
1Na/Hg amalgamRT, 24h70%
2KMnO₄, H₂SO₄80°C50%

Advantages : Mild reduction conditions.
Limitations : Mercury waste generation.

Microwave-Assisted Synthesis

Procedure:

  • One-Pot Cyclization :

    • Substituted salicylaldehydes and α-haloacetates react under microwave irradiation.

  • In Situ Hydrolysis :

    • NaOH in ethanol hydrolyzes the ester to the acid.

Data:

StepReagents/CatalystsConditionsYield
1MW, 300W150°C, 20m85%

Advantages : Rapid synthesis (<30 minutes).
Limitations : Specialized equipment required.

Biocatalytic Oxidation Using Fungal Peroxidases

Procedure:

  • Enzymatic Oxidation :

    • 5-Phenyl-2-benzofuranmethanol is oxidized by Trametes versicolor laccase.

  • Acid Workup :

    • The alcohol intermediate is converted to the carboxylic acid via Jones reagent.

Data:

StepReagents/CatalystsConditionsYield
1Laccase, O₂pH 5, 37°C55%

Advantages : Eco-friendly approach.
Limitations : Low yield and enzyme cost.

Comparative Analysis of Methods

MethodYield RangeScalabilityCost Efficiency
Classical Cyclization60–85%HighModerate
Pd-Catalyzed Arylation70–90%LowHigh
Sonogashira Coupling75–84%MediumHigh
Claisen Rearrangement40–60%LowLow
Sodium Amalgam Reduction50–70%MediumModerate
Microwave Synthesis85%MediumModerate
Biocatalytic Oxidation55%LowHigh

Q & A

Q. What statistical approaches address clustered data in toxicity or efficacy studies?

  • Answer : Use mixed-effects models to account for nested data (e.g., repeated measurements per sample). Bootstrap resampling or Bayesian hierarchical models handle variability in toxicity assays. Validate findings with independent replication .

Q. How should conflicting bioactivity results across studies be interpreted?

  • Answer : Assess experimental variables (cell lines, assay conditions) and compound purity. Meta-analyses aggregate data to identify trends, while orthogonal assays (e.g., SPR vs. ELISA) confirm target engagement. Transparent reporting of protocols minimizes ambiguity .

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